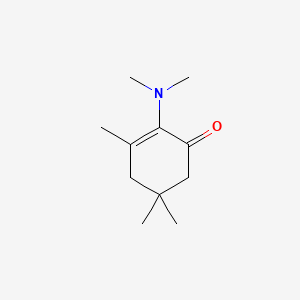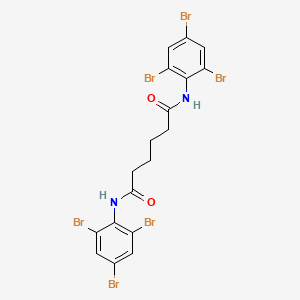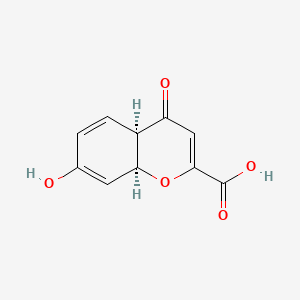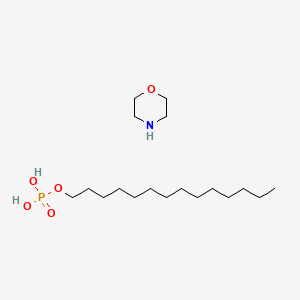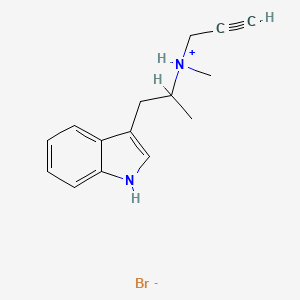
Lauramidopropyl dimethylamine propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauramidopropyl dimethylamine propionate is a cationic surfactant widely used in personal care products and cosmetics. It is known for its excellent emulsifying, dispersing, antistatic, and conditioning properties. This compound is derived from lauric acid and is often used in formulations to enhance the texture and performance of various products .
Preparation Methods
Lauramidopropyl dimethylamine propionate is synthesized through the reaction of lauric acid with 3-dimethylaminopropylamine (DMAPA). The reaction typically involves heating the reactants under controlled conditions to form the amidoamine intermediate, which is then neutralized with propionic acid to yield the final product . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving continuous processing techniques and stringent quality control measures .
Chemical Reactions Analysis
Lauramidopropyl dimethylamine propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can participate in substitution reactions, particularly with halogenated compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds like bromoalkanes
Scientific Research Applications
Lauramidopropyl dimethylamine propionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: This compound is employed in cell culture and molecular biology experiments as a conditioning agent to improve cell viability and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: This compound is widely used in the formulation of personal care products, such as shampoos, conditioners, and lotions, due to its antistatic and conditioning effects
Mechanism of Action
The mechanism of action of lauramidopropyl dimethylamine propionate involves its interaction with the lipid bilayers of cell membranes. It disrupts the surface tension, leading to enhanced permeability and improved delivery of active ingredients. The molecular targets include the hydrophobic regions of lipid bilayers, and the pathways involved are primarily related to membrane fluidity and stability .
Comparison with Similar Compounds
Lauramidopropyl dimethylamine propionate is often compared with other similar compounds, such as:
Cocamidopropyl betaine: Another widely used surfactant with similar conditioning properties but derived from coconut oil.
Stearamidopropyl dimethylamine: A compound with similar antistatic properties but derived from stearic acid.
Myristamidopropyl dimethylamine: Similar in structure but derived from myristic acid, offering different conditioning effects .
Properties
CAS No. |
67801-62-1 |
|---|---|
Molecular Formula |
C17H36N2O.C3H6O2 C20H42N2O3 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]dodecanamide;propanoic acid |
InChI |
InChI=1S/C17H36N2O.C3H6O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;1-2-3(4)5/h4-16H2,1-3H3,(H,18,20);2H2,1H3,(H,4,5) |
InChI Key |
LKQLASJZBZROKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCN(C)C.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


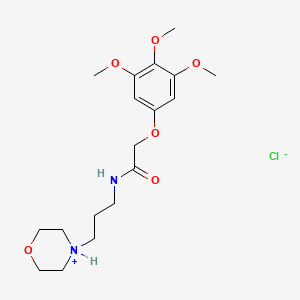
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
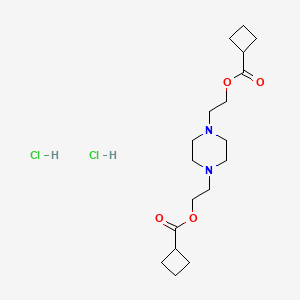
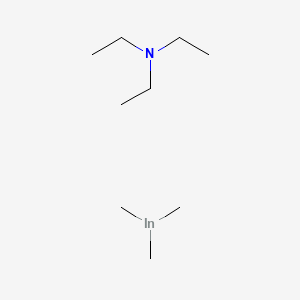
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
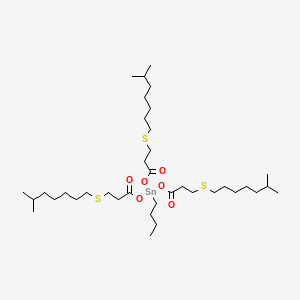
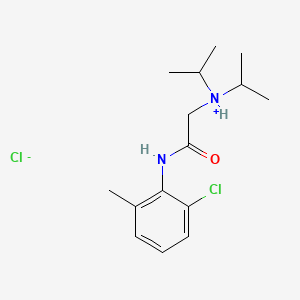
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
